molecular formula C11H18FNO2 B13481217 Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13481217
M. Wt: 215.26 g/mol
InChI Key: NNRFFZMVRPREIF-UHFFFAOYSA-N
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Description

Tert-butyl 1-(fluoromethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound that features a bicyclic structure with a fluoromethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the bicyclic core through a cyclization reaction, followed by the introduction of the fluoromethyl group and the tert-butyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism by which tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The compound’s unique structure allows it to engage in specific interactions that can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-methylpiperazine-1-carboxylate
  • 4-(tert-butyl)-1-fluoro-1-methylcyclohexane
  • tert-butyl 3-(fluoromethyl)-3-hydroxy-azepane-1-carboxylate

Uniqueness

Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate stands out due to its bicyclic structure and the presence of both a fluoromethyl group and a tert-butyl ester. These features confer unique chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its significance.

Properties

Molecular Formula

C11H18FNO2

Molecular Weight

215.26 g/mol

IUPAC Name

tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C11H18FNO2/c1-10(2,3)15-9(14)13-6-8-4-11(13,5-8)7-12/h8H,4-7H2,1-3H3

InChI Key

NNRFFZMVRPREIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(C2)CF

Origin of Product

United States

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